trans-Sulindac

Description

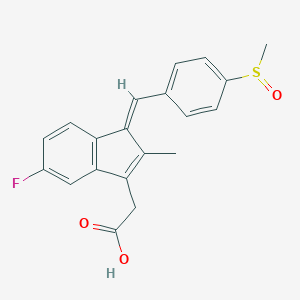

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-RQZCQDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860554 | |

| Record name | trans-Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53933-60-1, 38194-50-2, 49627-22-7 | |

| Record name | trans-Sulindac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53933-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Sulindac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053933601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulindac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVO8803F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isomeric Properties and Formation Pathways of Trans Sulindac

Photoisomerization of Z-Sulindac to E-Sulindac (trans-Sulindac)

The conversion of the thermodynamically more stable (Z)-isomer to the (E)-isomer, also known as this compound, is primarily driven by photochemical processes. rsc.orgresearchgate.net This transformation is a key aspect of Sulindac's behavior in aqueous environments when exposed to light. nih.govrsc.org

The direct photolysis of Sulindac (B1681787) involves a rapid and reversible photoisomerization between the Z and E forms. rsc.org Research has established a kinetic mechanism where this isomerization follows a consecutive reaction pathway with pseudo-first-order kinetics. nih.govtec.ac.cr Once a photoequilibrium between the two isomers is established, a slower, second-order degradation of both isomers occurs. rsc.orgtec.ac.cr

The photoisomerization process can be catalyzed. Studies have shown that in the presence of a catalytic amount of vitamin B2 (riboflavin) or flavin adenine (B156593) dinucleotide (FAD), the light-induced isomerization of Sulindac is significantly promoted. nih.govproquest.com The reaction proceeds more effectively under 405 nm LED light compared to fluorescent light and is influenced by the solvent, with faster rates observed in deuterated methanol (B129727) (CD3OD) than in deuterium (B1214612) oxide (D2O). nih.govresearchgate.net

Environmental factors, particularly pH and the wavelength of ultraviolet (UV) radiation, play a critical role in the photoisomerization and subsequent degradation of Sulindac. rsc.org The photochemical transformation is more rapid under UV-B irradiation compared to UV-A irradiation. nih.govtec.ac.cr

The pH of the aqueous medium significantly affects the stability and equilibrium of the isomers. rsc.org Sulindac has a pKa of 4.5; it is protonated at a pH of 2 and deprotonated at a pH of 7. rsc.org The photochemical transformation and degradation are enhanced under acidic conditions (lower pH). nih.govtec.ac.cr At a pH of 2, the protonated E-isomer (this compound) is more stable and prevails, whereas in neutral systems (pH 7), the anionic Z-isomer is dominant. rsc.org This suggests a greater persistence of Sulindac under more typical environmental conditions of UV-A light and neutral pH. nih.gov

| Environmental Factor | Condition | Effect on Sulindac Photo-transformation | Reference |

|---|---|---|---|

| UV Radiation | UV-B | Faster photochemical transformation and degradation. | nih.govtec.ac.cr |

| UV-A | Slower transformation; greater persistence of Sulindac. | rsc.orgnih.gov | |

| pH | Acidic (e.g., pH 2) | Enhanced degradation; E-isomer is more stable and prevalent. | rsc.orgtec.ac.cr |

| Neutral (e.g., pH 7) | Slower degradation; Z-isomer is dominant. | rsc.orgnih.gov |

Following the initial photoisomerization, both the Z and E isomers of Sulindac undergo further degradation. The primary degradation pathway is photoinduced and targets the double bond, which is considered the most reactive site of the parent compound. rsc.orgnih.gov Two major and novel byproducts have been identified, resulting from the oxidative cleavage of the exocyclic alkene bond within the indene (B144670) system. rsc.orgtec.ac.cr

Epimeric Considerations of Sulindac and its Metabolites

Independent of its geometric isomerism, Sulindac is a chiral molecule due to the presence of a methyl sulfoxide (B87167) group. nih.govresearchgate.net This chirality leads to two distinct epimeric forms that are metabolized differently in biological systems.

Sulindac exists as two enantiomers, or epimers, designated as (R)-Sulindac and (S)-Sulindac, arising from the chiral sulfur center in the sulfoxide moiety. nih.gov Although commercially available as a mixture, these epimers can have different biological properties and metabolic fates. nih.govresearchgate.net The in-vivo biotransformation of Sulindac involves both reduction of the sulfoxide to sulindac sulfide (B99878) and irreversible oxidation to sulindac sulfone. nih.govresearchgate.net

The reduction of Sulindac's sulfoxide group is an enantioselective process, meaning that specific enzymes preferentially act on one epimer over the other. nih.gov This metabolic step is primarily carried out by members of the methionine sulfoxide reductase (Msr) family of enzymes. nih.gov

Scientific studies have demonstrated that methionine sulfoxide reductase A (MsrA) specifically catalyzes the reduction of the (S)-epimer of Sulindac to the biologically active sulindac sulfide. nih.govnih.gov Conversely, the reduction of the (R)-epimer is accomplished by a different enzyme that has been identified as resembling methionine sulfoxide reductase B (MsrB) in its substrate specificity. nih.govresearchgate.net MsrB enzymes are known to be stereospecific for the R-form of methionine sulfoxide. nih.gov

| Sulindac Epimer | Metabolic Enzyme | Metabolic Action | Reference |

|---|---|---|---|

| (S)-Sulindac | Methionine Sulfoxide Reductase A (MsrA) | Reduction to Sulindac Sulfide | nih.govnih.gov |

| (R)-Sulindac | Enzyme with MsrB-like activity | Reduction to Sulindac Sulfide | nih.govresearchgate.net |

Stereospecific Oxidation Pathways via Cytochrome P450 System

The metabolic oxidation of the epimers of sulindac to sulindac sulfone is primarily carried out by the microsomal cytochrome P450 (P450) system. nih.gov Research has demonstrated that this oxidation is stereospecific, with different P450 isozymes exhibiting varying levels of activity towards the (R)- and (S)-epimers of sulindac.

Studies utilizing rat liver microsomes have confirmed their capability to oxidize both the (R)- and (S)-epimers of sulindac in a process dependent on the presence of an NADPH-regenerating system. nih.gov No oxidative activity was observed in the liver cytosolic fraction, underscoring the role of the microsomal P450 enzymes. nih.gov

Research Findings on P450 Isozyme Specificity

Detailed investigations into the specific P450 enzymes responsible for sulindac oxidation have revealed distinct preferences for each epimer. The (S)-epimer of sulindac generally shows lower rates of oxidation by the P450 system compared to the (R)-epimer. nih.gov Consequently, studies often utilize a lower substrate concentration for the (S)-epimer to facilitate the detection of the resulting sulindac sulfone. nih.gov

The following table summarizes the oxidative activity of various purified rat P450 enzymes towards the (R)- and (S)-epimers of sulindac.

| P450 Enzyme | (R)-Sulindac Oxidation (pmol/min/pmol P450) | (S)-Sulindac Oxidation (pmol/min/pmol P450) |

| Rat 1A1 | 10.4 ± 0.6 | 1.9 ± 0.2 |

| Rat 1A2 | 1.8 ± 0.1 | 0.9 ± 0.1 |

| Rat 2C6 | 1.2 ± 0.1 | 0.3 ± 0.0 |

| Rat 3A1 | 12.3 ± 1.1 | 0.6 ± 0.1 |

| Human 1A2 | Not specified | Not specified |

| Human 1B1 | Not specified | Not specified |

| Human 3A4 | Not specified | Not specified |

Data sourced from studies on sulindac oxidation by cytochrome P450 enzymes. nih.gov

It is noteworthy that several P450 enzymes, including rat 3A2 and 2B1, as well as human 2C8, 2C9, 2C19, and 2D6, have been shown to possess very low activity for the oxidation of both sulindac epimers. nih.gov Conversely, hepatic cytochrome P450 enzymes such as CYP1A2, CYP1B1, and CYP3A4 have been identified as catalysts in the oxidation of sulindac to its sulfone form. researchgate.net

Interestingly, while the (S)-epimer is a less favorable substrate for oxidation, it has been observed to be a more potent inducer of the P450 system's activity compared to the (R)-epimer. nih.gov However, both epimers primarily induce the enzymes that are responsible for the oxidation of the (R)-epimer. nih.gov

Advanced Synthetic Methodologies for Sulindac and Its Stereoisomeric Derivatives

General Synthesis Strategies for Indene-Based Compounds

The construction of the trisubstituted indene (B144670) framework is a key challenge in the synthesis of Sulindac (B1681787). morressier.com Classical approaches often begin with the formation of an indanone intermediate. One established route involves the reaction of p-fluorobenzyl chloride with the anion of diethyl methylmalonate, followed by saponification, decarboxylation, and subsequent cyclization using polyphosphoric acid (PPA) to yield 5-fluoro-2-methyl-3-indanone. wikipedia.org An alternative pathway to a precursor involves a Perkin reaction between p-fluorobenzaldehyde and propionic anhydride. wikipedia.org

Once the indanone is formed, the acetic acid side chain is introduced. A Reformatsky reaction with a bromoacetic ester and zinc amalgam can generate a carbinol intermediate, which is then dehydrated to the indene. wikipedia.org A Knoevenagel condensation with cyanoacetic acid, followed by decarboxylation, serves as another method to install this side chain. wikipedia.org The final key steps involve a condensation reaction between the indene acetic acid's active methylene (B1212753) group and p-methylthiobenzaldehyde, followed by oxidation of the sulfide (B99878) to the sulfoxide (B87167). wikipedia.orggoogle.com

More contemporary methods for synthesizing functionalized indene derivatives have also been developed. These include:

Iron(III) Chloride-Catalyzed Cyclization : In the presence of catalytic FeCl₃, N-benzylic sulfonamides can react with internal alkynes to produce highly functionalized indene derivatives with high regioselectivity. organic-chemistry.org

Rhodium(I)-Catalyzed Cyclization : The reaction of 2-(chloromethyl)phenylboronic acid with alkynes, catalyzed by a Rh(I) complex, yields indene derivatives in high yields. organic-chemistry.org

Ruthenium-Catalyzed Cyclization : Electron-rich 2-alkyl-1-ethynylbenzene derivatives can be cyclized using a ruthenium catalyst to form 1-substituted-1H-indenes. organic-chemistry.org

A divergent synthetic strategy has been reported that constructs the (Z)-selective Sulindac skeleton through a stereoselective vinylogous Stork enamine Claisen-Schmidt condensation, allowing for varied derivatization from key enamine precursors. morressier.com

Stereoselective and Enantioselective Synthesis of Sulindac Analogues

Sulindac is therapeutically administered as a racemic mixture of its two sulfoxide enantiomers. researchgate.netnih.gov However, the biological activities and metabolic pathways of the (R)- and (S)-epimers differ, prompting significant research into their stereoselective synthesis. nih.gov The development of enantioselective methods allows for the investigation of the individual epimers and their specific biological roles. thieme-connect.com

The most critical step for achieving enantiopure Sulindac is the asymmetric oxidation of the prochiral sulfide precursor, (Z)-5-fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic acid. thieme-connect.comthieme-connect.com Among the most successful and widely studied methods are those based on metal catalysts complexed with chiral ligands.

Titanium-Based Catalysts: The Kagan methodology, a modification of the Sharpless epoxidation, is a highly efficient method for this transformation. researchgate.netthieme-connect.comlibretexts.org It typically employs a chiral titanium complex formed in situ. A notable example is the first reported asymmetric synthesis of enantiopure Sulindac, which used stoichiometric quantities of a Ti(Oi-Pr)₄, diethyl tartrate (DET), and H₂O mixture with cumene (B47948) hydroperoxide (CHP) as the oxidant. researchgate.netthieme-connect.com This method yielded both enantiomers in moderate yields but with high enantioselectivities. researchgate.net Catalytic versions have also been developed using titanium-mandelic acid complexes or combinations of Ti(Oi-Pr)₄ and chiral hydrobenzoin (B188758) with tert-butyl hydroperoxide (TBHP) as the oxidant, which have been used to produce chiral Sulindac esters with high enantiomeric purity. mdpi.comwiley-vch.de

Iron-Based Catalysts: More recently, iron-catalyzed asymmetric sulfoxidation has emerged as an environmentally benign and cost-effective alternative. thieme-connect.comresearchgate.net This method uses an iron catalyst with a chiral ligand and hydrogen peroxide (H₂O₂) as the oxidant. The reaction conditions are mild, and the catalyst loading can be low. thieme-connect.com The use of various benzoic acid additives has been shown to improve both yield and enantioselectivity. thieme-connect.com

| Catalyst System | Oxidant | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ti(Oi-Pr)₄ / DET / H₂O (Stoichiometric) | Cumene Hydroperoxide (CHP) | 54-56% | 89-90% | researchgate.netthieme-connect.com |

| Iron / Chiral Ligand / Additive | Hydrogen Peroxide (H₂O₂) | up to 79% | up to 92% | thieme-connect.com |

| Ti(i-PrO)₄ / (S,S)- or (R,R)-hydrobenzoin | tert-butyl hydroperoxide (TBHP) | Moderate | High | mdpi.com |

Advanced methodologies for constructing the core heterocyclic structure include palladium-catalyzed C(sp³)–H activation. While the indene ring in Sulindac is unsaturated, these methods are highly relevant for the synthesis of the saturated indane precursor. Palladium(0)-catalyzed intramolecular C(sp³)–H arylation of N-alkyl-2-bromoanilines can furnish indoline (B122111) products, which are structurally related to the indane core. nih.gov These reactions extend palladium catalysis to the functionalization of unactivated methyl and methylene centers. nih.gov

This strategy often employs a directing group, such as an aminoquinoline, attached to the substrate to guide the palladium catalyst to a specific C-H bond. nih.govresearchgate.net The development of heterogeneous and reusable palladium catalysts, such as a palladium(II)-bis[N-heterocyclic carbene (NHC)] complex, has made this process more practical, allowing for catalyst recovery and use in continuous-flow systems. nih.gov This C-H arylation approach represents a modern and efficient way to build the fundamental ring system from which Sulindac and its analogues can be derived. acs.org

Rational Design and Synthesis of Novel Sulindac Derivatives

The rational design of new Sulindac derivatives aims to enhance therapeutic efficacy, modify biological targets, or improve safety profiles. nih.govtandfonline.com This involves chemically altering specific functional groups on the Sulindac scaffold, such as the sulfoxide or the carboxylic acid moiety. mdpi.comresearchgate.net

Converting the sulfoxide group of Sulindac into a sulfoximine (B86345) moiety is a strategy to create novel derivatives with potentially new biological activities. mdpi.comresearchgate.net Compounds containing a sulfoximine group have shown promise as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDKs). mdpi.com

The synthesis of Sulindac sulfoximine derivatives can be achieved from the corresponding sulfoxide. For example, Sulindac methyl ester can be converted to Sulindac methyl ester sulfoximine by reacting it with (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] as an oxidant and ammonium (B1175870) carbamate (B1207046) as the nitrogen source in methanol (B129727). mdpi.com The direct application of this method to Sulindac itself proved unsatisfactory, so Sulindac sulfoximine was synthesized from the purified Sulindac methyl ester sulfoximine intermediate via hydrolysis. mdpi.com These novel sulfoximine derivatives have been investigated for their antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.netcnr.it

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| Sulindac methyl ester | (diacetoxyiodo)benzene, Ammonium carbamate, Methanol | Sulindac methyl ester sulfoximine | mdpi.com |

| Sulindac methyl ester sulfoximine | Hydrolysis | Sulindac sulfoximine | mdpi.com |

Modification of the carboxylic acid group into an amide is another major strategy in the development of Sulindac derivatives. mdpi.comdaneshyari.com This alteration can significantly change the compound's properties, in some cases reducing COX inhibitory activity while enhancing other effects, such as antitumor activity. mdpi.comdaneshyari.com

A key example is Sulindac Sulfide Amide (SSA), which was designed to abolish most COX-related activity while retaining or enhancing anticancer properties. daneshyari.com The synthesis of amide derivatives often starts with the esterification of the parent compound, such as Sulindac or Sulindac sulfide, using reagents like thionyl chloride in methanol. daneshyari.com The resulting methyl ester can then be converted to the desired amide. daneshyari.com

A diverse library of amide analogues has been created for structure-activity relationship studies. tandfonline.com For instance, a series of N'-(substituted benzylidene)-2-(1-(4-(methylsulfinyl) benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives were synthesized by first converting the methyl ester of Sulindac to Sulindac acetohydrazide using hydrazine (B178648) hydrate, followed by condensation with various substituted benzaldehydes. nih.govnih.govresearchgate.net

Modifications of the Benzylidene Moiety for Target Selectivity

The benzylidene moiety of the sulindac scaffold is a critical component for molecular interaction with various biological targets. Strategic modifications to this part of the molecule have enabled the development of derivatives with altered and often enhanced target selectivity, moving beyond non-selective COX inhibition to engage other cellular pathways. Research has focused on uncoupling the anti-inflammatory and anticancer effects of sulindac, leading to novel compounds with improved therapeutic profiles.

One significant area of investigation involves creating derivatives that lack cyclooxygenase (COX) inhibitory activity to minimize gastrointestinal toxicity while enhancing anticancer potency. mdpi.com A notable example is a benzylamine (B48309) derivative of sulindac, which does not inhibit COX-1 or COX-2, yet potently suppresses the growth of colon tumor cells. nih.gov The mechanism for this derivative involves the inhibition of cGMP-specific phosphodiesterase (PDE), leading to increased intracellular cGMP levels, activation of protein kinase G (PKG), and subsequent inhibition of proliferation and induction of apoptosis. nih.gov Similarly, sulindac sulfide amide (SSA), another derivative with a modified side chain, was designed to eliminate the COX-inhibitory activity of its parent compound. Despite this change, SSA demonstrated greater potency in inhibiting the growth and promoting the apoptosis of breast cancer cells. mdpi.com

Further synthetic efforts have explored substitutions on the benzylidene ring to modulate activity. A series of N'-(substituted benzylidene) acetohydrazide derivatives of sulindac were synthesized and evaluated. nih.gov Within this series, a derivative featuring a para-dimethylaminophenyl substitution on the benzylidene ring emerged as a highly potent antioxidant, anti-inflammatory, and analgesic agent. researchgate.net This compound also exhibited significant gastric-sparing activity and acted as a COX-2 inhibitor, demonstrating that substitutions on this moiety can fine-tune the biological response. researchgate.net

Modifications have also been used to shift selectivity between COX isoforms or towards entirely different targets like Peroxisome Proliferator-Activated Receptors (PPARs). By using the (E)-2′-des-methyl-sulindac sulfide scaffold, which is inherently COX-1 selective, researchers found that further modifications to the benzylidene group could produce even more potent and selective COX-1 inhibitors. nih.govacs.org For instance, replacing the phenyl ring of the benzylidene moiety with a naphthyl or biphenyl (B1667301) system maintained or increased COX-1 selectivity. acs.org In another study, derivatives of 2′-des-methyl sulindac sulfide were designed as PPARγ agonists. nih.gov It was found that nonpolar and aromatic substitutions on the benzylidene ring, particularly naphthyl and biphenyl systems, were highly favorable for potent PPARγ activation, while the compounds lacked COX-inhibitory activity. nih.gov These findings underscore the versatility of the benzylidene moiety as a template for designing sulindac derivatives with tailored target selectivity.

Table 1: Examples of Benzylidene Moiety Modifications and Their Target Selectivity

| Derivative Class/Modification | Key Structural Change | Primary Target(s) | Notable Outcome | Reference(s) |

|---|---|---|---|---|

| Sulindac Benzylamine (SBA) | Benzylamine derivative | cGMP Phosphodiesterase (PDE) | Potent anticancer activity without COX inhibition. nih.gov | nih.gov |

| Sulindac Sulfide Amide (SSA) | Amide derivative of sulindac sulfide | Non-COX targets | Enhanced breast cancer cell growth inhibition; lacks COX activity. mdpi.com | mdpi.com |

| N'-(4-dimethylaminobenzylidene) acetohydrazide derivative | para-dimethylaminophenyl substitution | COX-2, antioxidant pathways | Potent anti-inflammatory and analgesic activity with reduced ulcerogenicity. researchgate.net | nih.govresearchgate.net |

| (E)-2′-des-methyl-sulindac sulfide derivatives | Biphenyl or naphthyl substitution on benzylidene ring | COX-1 | Increased potency and selectivity for COX-1 inhibition. acs.org | nih.govacs.org |

| 2′-des-methyl sulindac sulfide derivatives | Aromatic (naphthyl, biphenyl) substitutions on benzylidene ring | PPARγ | Potent PPARγ agonism without COX inhibition. nih.gov | nih.gov |

Development of Novel Encapsulation and Controlled Release Systems

The therapeutic application of sulindac can be enhanced through advanced formulation strategies that control its release and improve its physicochemical properties. The development of novel encapsulation systems is a key area of research, aiming to provide sustained drug delivery, improve solubility, and protect the drug from degradation.

One advanced method involves the use of polymeric microparticles. Sulindac has been successfully encapsulated into poly(2-hydroxyethyl methacrylate) (pHEMA) cross-linked microparticles. nih.gov These microparticles, with a spherical morphology and sizes between 250 and 350 nm, were synthesized via free-radical dispersion polymerization in supercritical carbon dioxide. This system demonstrated a sustained release of sulindac over a period of 10 days, indicating its potential for long-acting formulations. nih.gov

Nanotechnology-based carriers offer another promising avenue for sulindac delivery. Layered double hydroxide (B78521) (LDH) nanomaterials have been used to create an advanced nanomatrix formulation for sulindac. nih.gov This approach involves incorporating sulindac into the gallery of the LDH structure, which significantly enhances the drug's dissolution profile. Studies showed a 96% controlled release in a simulated small intestine solution over three hours. Furthermore, the LDH nanomatrix provides a protective microenvironment that enhances the drug's thermal stability and shields it from photodecarboxylation. nih.gov Nanosponges represent another nanotechnology platform that has been explored for the topical delivery of sulindac. A nanosponge-loaded hydrogel formulation demonstrated sustained drug release for up to 24 hours, suggesting its utility for localized treatments such as arthritis. researchgate.net

While specific research on sulindac is still emerging for some platforms, systems like liposomes and polymeric micelles are well-established for delivering poorly soluble drugs and are being actively developed. nih.govkinampark.com Liposomes, which are vesicles composed of lipid bilayers, have been shown to reduce the gastrointestinal side effects of other NSAIDs by altering their absorption and distribution profiles. nih.gov Polymeric micelles, self-assembling nanosystems formed from amphiphilic block copolymers, are particularly adept at solubilizing hydrophobic drugs like sulindac within their core. nih.gov These "smart" systems can be designed to release their payload in response to specific physiological stimuli (e.g., pH changes in tumor tissues), offering the potential for targeted and controlled drug delivery. mdpi.com

Table 2: Novel Encapsulation and Controlled Release Systems for Sulindac

| System Type | Material(s) | Key Features | Reported Outcome | Reference(s) |

|---|---|---|---|---|

| Polymeric Microparticles | Poly(2-hydroxyethyl methacrylate) (pHEMA), EGDMA | Spherical particles (250-350 nm) synthesized in supercritical CO2. | Sustained release of sulindac over 10 days. nih.gov | nih.gov |

| Layered Double Hydroxide (LDH) Nanomatrix | Hydroxide nanomaterials | Nanomatrix structure (~50 nm) incorporating sulindac. | Enhanced dissolution; 96% release in 3 hours; improved thermal and photostability. nih.gov | nih.gov |

| Nanosponge-based Hydrogel | Ethyl cellulose, PVA | Topical gel formulation containing drug-loaded nanosponges. | Sustained drug release for 24 hours for topical application. researchgate.net | researchgate.net |

| Liposomes | Phospholipids (e.g., DSPC, CH) | Lipid bilayer vesicles. (General system for NSAIDs) | Potential for reduced GI toxicity and targeted delivery. nih.gov | nih.gov |

| Polymeric Micelles | Amphiphilic block copolymers | Core-shell nanostructures. (General system for poorly soluble drugs) | Potential for enhanced solubility and stimuli-responsive "smart" delivery. nih.govmdpi.com | nih.govmdpi.com |

Conformational and Stereochemical Requirements for Biological Efficacy

The biological activity of sulindac analogues is significantly influenced by their conformational and stereochemical features, particularly concerning the benzylidene double bond and the presence or absence of the 2′-methyl group.

Comparative Potency of Z- and E-Isomers on Specific Targets

The stereochemistry of the benzylidene double bond in sulindac and its derivatives plays a critical role in their biological activity. Sulindac and its active sulfide metabolite primarily exist as the Z-isomer acs.orgnih.gov. Research indicates that for COX inhibition, the Z-isomer of sulindac sulfide is generally more potent than the corresponding E-isomer gpatindia.comnih.govnih.gov.

However, the stereochemical requirements can differ for other targets. For instance, studies on 2′-des-methyl sulindac sulfide derivatives have shown that the E configuration of the benzylidene double bond is present in these compounds, in contrast to the Z configuration found in sulindac and sulindac sulfide acs.orgnih.gov. Interestingly, the E-isomers of 2′-des-methyl sulindac sulfide analogues have been explored for selective COX-1 inhibition researchgate.netacs.org.

For PPARγ activation, the Z configuration of the benzylidene double bond in sulindac derivatives has been shown to endow derivatives with selectivity for PPARγ activation researchgate.netlookchem.com. Both Z and E derivatives with a methyl group at the meta-position of the benzylidene moiety activated and bound to PPARγ, but the Z configuration conferred PPARγ selectivity lookchem.com.

Influence of Benzylidene Double Bond Configuration on Ligand Selectivity (e.g., PPARγ Activation)

The configuration of the benzylidene double bond significantly impacts the selectivity of sulindac analogues for different biological targets, notably PPARγ. While the Z-isomer is typically associated with potent COX inhibition, the E configuration, particularly in 2′-des-methyl derivatives, has been investigated for alternative activities, including selective COX-1 inhibition researchgate.netacs.org.

For PPARγ activation, the Z configuration appears to be crucial for achieving selectivity. Studies have demonstrated that Z-configured benzylidene compounds with meta substitution can selectively activate PPARγ researchgate.netlookchem.com. This suggests that the specific spatial arrangement imposed by the Z double bond is favorable for productive interactions within the PPARγ ligand-binding pocket, leading to selective activation compared to other PPAR subtypes like PPARα or PPARδ lookchem.com.

Functional Group Contributions to Mechanistic Pathways and Selectivity

Modifications to specific functional groups within the sulindac structure can dramatically alter its biological activity, influencing both the mechanistic pathways engaged and the selectivity towards different targets.

Role of Indene Fluorine in Target Binding and Regulation

The fluorine atom at the 5-position of the indene ring in sulindac is a key structural feature. Research indicates that this fluorine group is essential for the binding and regulation of PPARγ by sulindac derivatives researchgate.netlookchem.com. Its presence is vital for both Z and E derivatives to activate and bind to PPARγ lookchem.com. This highlights the importance of the indene moiety and its substituents in mediating interactions with specific protein targets like PPARγ.

Impact of Sulfoxide Moiety Modifications

Sulindac is a sulfoxide prodrug that is metabolized in vivo to the active sulfide form and also oxidized to the less active sulfone metabolite nih.govnih.govnih.govresearchgate.net. The sulfoxide moiety itself influences the compound's properties, including its lipophilicity and solubility nih.govresearchgate.net.

Modifications or replacement of the methyl sulfoxide group have been explored to alter the activity profile of sulindac derivatives. For instance, replacing the methyl sulfoxide with a hydrogen to obtain the sulfide form (compound 2 in one study) resulted in higher potency and efficacy for inducing PPARγ transactivation compared to sulindac (the sulfoxide) lookchem.com. This suggests that the sulfoxide group is not required and may even be detrimental for PPARγ transactivation and binding affinity lookchem.com.

Oxidation of the sulfide to the sulfone is generally associated with reduced activity as a COX inhibitor nih.govacs.org. This metabolic conversion represents a pathway for inactivation regarding COX inhibition nih.gov.

Substituent Effects on Isozyme Selectivity (e.g., COX-1 vs. COX-2 for (E)-2′-Des-methyl-sulindac sulfide analogues)

Substituent effects, particularly on the benzylidene ring and the indene core, have a significant impact on the isozyme selectivity of sulindac analogues, especially concerning COX-1 and COX-2.

For (E)-2′-des-methyl-sulindac sulfide analogues, the absence of the 2′-methyl group and the E configuration of the benzylidene double bond contribute to a different COX inhibitory profile compared to sulindac sulfide nih.govacs.orgunimi.it. While sulindac sulfide is a potent inhibitor of both COX-1 and COX-2, (E)-2′-des-methyl sulindac sulfide is a much weaker COX-1 inhibitor and shows negligible inhibition of COX-2 unimi.it. This suggests that the 2′-methyl group is crucial for the time-dependent, tight binding inhibition characteristic of sulindac sulfide on both COX isoforms nih.govnih.govunimi.it. The altered stereochemistry in the E-isomer, along with the lack of the 2'-methyl group, appears to abolish or significantly reduce the ability of these compounds to inhibit COX-2 acs.orgacs.org.

SAR studies on (E)-2′-des-methyl-sulindac sulfide analogues have aimed to develop selective COX-1 inhibitors researchgate.netacs.org. Increasing the size and hydrophobicity of the aryl group attached to the benzylidene moiety, such as replacing the methylsulfanylbenzylidene with biphenylmethylidene, significantly improved the potency and selectivity for COX-1 inhibition acs.orgcore.ac.uk. Substitutions on the biphenyl ring, like fluoro or trifluoromethyl groups, did not necessarily increase potency acs.org. Introducing nitrogen atoms into the biphenyl moiety to increase hydrophilicity decreased potency acs.orgcore.ac.uk.

The carboxylic acid side chain is generally required for optimal activity in both COX inhibition and PPARγ activation for many sulindac derivatives acs.orgnih.gov. Modifications to the carboxylic acid group, such as replacing it with an amide, can abolish COX-related activity nih.govtandfonline.comtandfonline.com.

The following table summarizes some key SAR findings:

| Structural Feature | Modification/Isomer | Impact on Activity (Examples) | Target(s) Affected | Source(s) |

| Benzylidene Double Bond Stereochemistry | Z-isomer | More potent COX inhibition compared to E-isomer. Confers PPARγ selectivity. | COX-1, COX-2, PPARγ | gpatindia.comresearchgate.netnih.govnih.govlookchem.com |

| Benzylidene Double Bond Stereochemistry | E-isomer | Reduced COX inhibition compared to Z-isomer. Explored for selective COX-1 inhibition. | COX-1, COX-2 | nih.govnih.govacs.org |

| Indene 5-position | Fluorine | Essential for PPARγ binding and regulation. | PPARγ | researchgate.netlookchem.com |

| Sulfoxide Moiety | Reduced to Sulfide | Increased potency and efficacy for PPARγ transactivation. | PPARγ | lookchem.com |

| Sulfoxide Moiety | Oxidized to Sulfone | Reduced COX inhibitory activity. | COX-1, COX-2 | nih.govacs.org |

| Benzylidene Ring Substituents | Meta substitution | Beneficial to PPARγ binding and transactivation (Z-isomers). | PPARγ | researchgate.netlookchem.com |

| Benzylidene Ring Substituents | Nonpolar/Aromatic | Preferred for optimal PPARγ activation (in 2′-des-methyl sulindac sulfide derivatives). | PPARγ | acs.orgnih.gov |

| Benzylidene Ring Substituents | Biphenylmethylidene | Improved potency and selectivity for COX-1 inhibition (in E-2′-des-methyl derivatives). | COX-1 | acs.orgcore.ac.uk |

| 2′-Methyl Group (Indene) | Absence | Dramatically reduces time-dependent COX inhibition. Changes benzylidene geometry to E. | COX-1, COX-2 | nih.govnih.govacs.orgunimi.it |

| Carboxylic Acid Side Chain | Required | Essential for optimal activity (COX inhibition, PPARγ activation). | COX-1, COX-2, PPARγ | acs.orgnih.gov |

| Carboxylic Acid Side Chain | Replaced by Amide | Can abolish COX-related activity. | COX-1, COX-2 | nih.govtandfonline.comtandfonline.com |

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand (such as trans-Sulindac or its metabolites) to a receptor protein. This method helps in understanding how a molecule might interact with a biological target at the atomic level.

Binding Affinity Predictions for Enzymes (e.g., PDE5, COX-2)

Molecular docking studies have been employed to predict the binding affinities of sulindac metabolites, particularly the sulfide and sulfone forms, to various enzymes, including phosphodiesterase 5 (PDE5) and cyclooxygenase-2 (COX-2). While this compound itself is a sulfoxide prodrug, its metabolic conversion to the sulfide and sulfone is key to its activity, and thus computational studies often focus on these forms. nih.govmims.com

Research indicates that sulindac sulfide can inhibit PDE5, an enzyme that regulates cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.govresearchgate.netmdpi.com Molecular modeling has been used to reveal the mechanism of sulindac sulfide binding to the catalytic domain of PDE5. nih.govmdpi.com These studies often utilize crystal structures of PDE5 (e.g., PDB ID: 1UDT) to perform docking simulations. nih.govmdpi.com

Sulindac and its active sulfide metabolite are also known to inhibit cyclooxygenase enzymes, COX-1 and COX-2. mims.comnih.gov Early docking studies involving sulindac and the COX active site suggested that the carboxylic acid moiety is primarily responsible for COX inhibition. scispace.com Computational studies have explored the binding modes of sulindac derivatives to COX enzymes to understand their inhibitory activity and selectivity. acs.orgplos.org

Analysis of Key Residue Interactions and Binding Site Characteristics

Detailed analysis of the interactions between sulindac metabolites and target enzymes at the binding site is crucial for understanding their inhibitory mechanisms. Molecular docking allows for the identification of key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

For PDE5, molecular modeling of sulindac sulfide binding has provided insights into the specific residues within the catalytic domain that interact with the molecule. nih.gov These interactions contribute to the inhibition of PDE5 enzymatic activity.

In the case of COX enzymes, docking studies have identified key residues within the active site, such as Tyr385, Val349, Trp387, and Ser530, that interact with NSAIDs like sulindac metabolites. mdpi.com The specific orientation and interactions of the carboxylic acid group and other moieties of sulindac metabolites within the COX binding channel influence their inhibitory potency and selectivity towards COX-1 or COX-2. scispace.comacs.org

Molecular docking has also been applied to study the interaction of sulindac sulfide with other proteins, such as amyloid-beta (Aβ) fibrils, which are implicated in Alzheimer's disease. nih.gov Induced fit docking studies suggested that sulindac sulfide can interact with hydrophobic cavities in Aβ fibrils, with potential aromatic π stacking interactions involving residues like Phe19. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Studies have also employed DFT to analyze the interaction of sulindac with other systems, such as silver nanoparticles, providing insights into the chemical enhancement mechanisms observed in surface-enhanced Raman scattering (SERS). researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. This technique provides information about conformational changes, the stability of ligand-protein interactions, and the flexibility of the binding site. researchgate.netdntb.gov.uascielo.br

MD simulations have been used in conjunction with docking studies to validate binding poses and assess the stability of sulindac or its metabolites bound to target proteins. plos.orgresearchgate.netresearchgate.net For instance, MD simulations have been performed to study the structural stability of proteins like Lysozyme and Hemoglobin when bound to sulindac, showing distinct impacts on protein stability. dntb.gov.uaresearchgate.net

MD simulations can also provide insights into the dynamics of water molecules and ions in the binding site, which can play a role in ligand binding. Studies investigating the interaction of sulindac with targets like NF-κB have utilized MD simulations to analyze protein-ligand interactions and the stability of the complex in a solvated environment. researchgate.netbioinformation.net

In Silico Screening and Drug Repurposing Based on Mechanistic Hypotheses

In silico screening involves computationally evaluating large libraries of compounds to identify potential drug candidates based on specific criteria, such as predicted binding affinity to a target. Drug repurposing, or repositioning, is a strategy that explores new therapeutic uses for existing drugs. researchgate.netoup.com Computational approaches, including in silico screening, are increasingly used in drug repurposing efforts. researchgate.netresearchgate.netmenchelab.comfrontiersin.org

Based on the understanding of the molecular mechanisms of sulindac metabolites, particularly their inhibition of PDE5 and COX enzymes, in silico screening and drug repurposing studies can be conducted to identify compounds with similar or improved activity profiles. researchgate.netmdpi.comscispace.com

For example, the finding that sulindac sulfone retains PDE5 inhibitory and anticancer properties without COX inhibition has spurred efforts to design novel sulindac derivatives with enhanced cGMP PDE inhibitory activity for potential anticancer applications. mdpi.comscispace.com In silico design and screening approaches, often combined with docking and MD simulations, are employed to identify such derivatives. mdpi.com

In silico studies have also explored the potential of sulindac and its metabolites for repurposing in other diseases, such as Alzheimer's disease, by investigating their interactions with relevant targets like Aβ fibrils. nih.govfrontiersin.org Network-based in silico drug efficacy screening is another approach that can predict novel drug-disease associations based on the interplay between drug targets and disease genes. menchelab.com

Comparative Analysis with Cis Sulindac

The primary distinction between trans-Sulindac and cis-Sulindac lies in their geometric structure, which gives rise to fundamentally different pharmacological profiles.

Chemical Stability and Form: cis-Sulindac is the more thermodynamically stable isomer and is the form used in pharmaceutical preparations. wikipedia.org this compound can be formed via photoisomerization but is generally less stable. researchgate.net

Mechanism of Action: This is the most critical point of differentiation. cis-Sulindac, after conversion to its sulfide (B99878) metabolite, acts as a potent inhibitor of both COX-1 and COX-2 enzymes. patsnap.com This is the basis for its anti-inflammatory, analgesic, and antipyretic effects. nih.govdrugbank.com In stark contrast, the trans configuration largely abolishes this COX-inhibitory activity. nih.gov Instead, its derivatives have been shown to engage other targets, such as PPARγ. nih.govacs.org

Therapeutic Relevance: The therapeutic applications of cis-Sulindac are well-established for treating inflammatory conditions like osteoarthritis and rheumatoid arthritis. nih.govmayoclinic.org The academic and potential future therapeutic relevance of this compound is based on its COX-independent activities. By avoiding COX inhibition, this compound and its analogues could potentially offer therapeutic benefits, for instance in metabolic diseases or cancer, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. nih.gov

Conclusion

trans-Sulindac represents a fascinating case study in the importance of stereoisomerism in drug action. As the geometric isomer of the clinically utilized cis-Sulindac, its distinct spatial arrangement renders it largely inactive as a cyclooxygenase inhibitor. This very lack of traditional NSAID activity is what makes it a subject of significant academic interest. Research into this compound and its derivatives has unveiled novel, COX-independent mechanisms, most notably the activation of the nuclear receptor PPARγ. This positions this compound not as a therapeutic agent for inflammation, but as a valuable scientific tool and a potential scaffold for developing new classes of drugs that operate through alternative cellular pathways, potentially for metabolic diseases or oncology, while circumventing the known side effects of COX inhibition.

Mechanistic Research on Sulindac Metabolites and Derivatives in Cox Independent Pathways

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathway Modulation

A significant COX-independent mechanism of sulindac's active metabolite, sulindac (B1681787) sulfide (B99878), involves the modulation of the cGMP signaling pathway. This pathway is integral to regulating cell growth, differentiation, and apoptosis. The modulation occurs through the inhibition of specific enzymes that degrade cGMP, leading to the activation of downstream effector proteins. aacrjournals.orgnih.gov

Sulindac sulfide has been shown to inhibit the activity of cGMP phosphodiesterases (PDEs), which are enzymes responsible for the hydrolysis and subsequent inactivation of cGMP. aacrjournals.orgaacrjournals.org By inhibiting these enzymes, sulindac sulfide causes an accumulation of intracellular cGMP. aacrjournals.orgnih.gov This effect is observed in various cancer cell lines, particularly those of the colon and breast, at concentrations that also induce apoptosis and inhibit cell proliferation. aacrjournals.orgnih.gov The non-COX inhibitory metabolite, sulindac sulfone (also known as exisulind), has also been reported to inhibit cGMP-PDE activity. nih.gov

Research has identified specific PDE isozymes as targets for sulindac's metabolites. Sulindac sulfide selectively inhibits the cGMP-specific PDE5 isozyme. nih.govnih.gov In human breast tumor cells, which overexpress PDE5, sulindac sulfide inhibited the enzyme with an IC50 value of 38 μM. nih.gov This selective inhibition in tumor cells, but not in normal cells with different PDE expression profiles, suggests a targeted mechanism for its antineoplastic effects. nih.gov While some newer derivatives of sulindac have been developed to target both PDE5 and PDE10, the primary activity of the direct metabolite, sulindac sulfide, is centered on PDE5. aacrjournals.org Studies on sulindac sulfone have shown it inhibits PDE isoforms from the PDE2 and PDE5 gene families. nih.gov

Table 1: Inhibitory Activity of Sulindac Sulfide on PDE5

| Compound | Target Enzyme | Cell Lines | IC50 Value | Reference |

|---|

The accumulation of intracellular cGMP resulting from PDE5 inhibition leads to the activation of cGMP-dependent protein kinase (PKG), a key downstream effector in the cGMP signaling pathway. aacrjournals.orgnih.gov The activation of PKG by sulindac sulfide has been demonstrated in colon and breast cancer cells. aacrjournals.orgnih.gov A common method to confirm PKG activation is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at the Ser239 residue, a known PKG substrate. researchgate.net Treatment of colon cancer cells with sulindac sulfide results in a time- and dose-dependent increase in VASP phosphorylation, confirming the activation of PKG signaling. researchgate.net This activation is a critical step that links PDE inhibition to the regulation of cell growth and survival. aacrjournals.orgaacrjournals.org

Inhibition of cGMP Phosphodiesterase (PDE) Activity

Wnt/β-Catenin Signaling Pathway Regulation

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. nih.govnih.gov Sulindac and its metabolites have been shown to suppress this oncogenic pathway through several COX-independent mechanisms, representing a key area of its chemopreventive action. nih.govnih.govnih.gov

In a state of aberrant Wnt signaling, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors to drive the expression of target genes involved in proliferation, such as c-myc and cyclin D1. nih.govnih.gov

Studies have provided both in vivo and in vitro evidence that sulindac treatment inhibits this process. In adenomas from patients with familial adenomatous polyposis (FAP), sulindac treatment resulted in reduced nuclear β-catenin expression compared to pre-treatment levels. nih.govnih.gov In colorectal cancer cell lines (DLD1 and SW480), sulindac sulfide abrogated β-catenin/TCF-mediated transcription. nih.gov This was demonstrated using reporter assays where sulindac sulfide, at concentrations as low as 25 μM, significantly reduced TCF-dependent reporter activity. nih.gov This inhibition of transcriptional activity leads to the downregulation of Wnt target genes, including cyclin D1 and survivin, thereby suppressing tumor cell growth. aacrjournals.orgnih.gov

Table 2: Effect of Sulindac Sulfide on Wnt/β-Catenin Signaling

| Cell Line | Treatment | Effect | Reference |

|---|---|---|---|

| DLD1 & SW480 | Sulindac Sulfide (25-100 μM) | Inhibition of TCF-mediated transcription | nih.gov |

| HCT116 | Sulindac Sulfide | Reduction of β-catenin mRNA and protein levels | aacrjournals.org |

The activation of the cGMP/PKG pathway by sulindac sulfide has been proposed as a mechanism for inducing β-catenin degradation. aacrjournals.org PKG can phosphorylate β-catenin, which may mark it for degradation. nih.gov However, some studies have not observed an increase in the phosphorylated forms of β-catenin (at Ser33/37/Thr41) following sulindac sulfide treatment, suggesting the degradation might occur rapidly or through alternative mechanisms. aacrjournals.org Other research indicates that sulindac sulfide can downregulate β-catenin via phosphorylation-independent mechanisms. nih.gov One study noted that the mechanism by which sulindac sulfide suppresses β-catenin's oncogenic activity is likely at the transcriptional level, as it reduces β-catenin mRNA levels. aacrjournals.org Therefore, while the induction of degradation is a clear outcome, the precise upstream signaling events initiated by sulindac metabolites are complex and may be context-dependent. aacrjournals.orgaacrjournals.org

Table of Mentioned Compounds

Preservation or Upregulation of E-cadherin Expression

Research into sulindac derivatives has revealed impacts on cellular adhesion molecules, a key factor in tumor progression and metastasis. One such derivative, IND 12, has been shown to reverse the transformed phenotype of Ras-transformed Madin-Darby canine kidney (MDCK-f3) cells. nih.gov Treatment with IND 12 restores an untransformed epithelial morphology, characterized by growth in organized monolayers with regular cell-to-cell adhesions. nih.gov A critical aspect of this reversal is the induced expression of the cell adhesion protein E-cadherin at the cell membranes. nih.gov This upregulation of E-cadherin is accompanied by an increased level of β-catenin bound to it, which is crucial for the formation of adherens junctions. nih.gov Consequently, the IND 12-treated cells exhibit a diminished invasion capacity and regain the ability to aggregate, a characteristic of non-cancerous epithelial cells. nih.gov

Ras-Mediated Signal Transduction Inhibition

The pharmacologically active metabolite, sulindac sulfide, has been identified as a potent inhibitor of the Ras signaling pathway, which is frequently mutated and constitutively active in many cancers. nih.govresearchgate.net Studies have demonstrated that sulindac sulfide directly targets the Ras protein, interfering with its function at a critical juncture in its signaling cascade. nih.gov It binds non-covalently to the p21ras protein, which in turn hinders the interaction between p21ras and the p21ras binding domain of its primary effector, the Raf protein. nih.gov

By disrupting the Ras-Raf interaction, sulindac sulfide effectively inhibits Ras-induced malignant transformation and the subsequent Ras/Raf-dependent transactivation of downstream targets. nih.govresearchgate.net This inhibitory action leads to a decrease in the activation of the c-Raf-1 kinase. nih.govresearchgate.net Research using HEK293 cells transfected with oncogenic Ras showed that sulindac sulfide inhibits the Ras-dependent activation of c-Raf kinase in a dose-dependent manner. researchgate.net Furthermore, sulindac derivatives like IND 12 have been observed to decrease the levels of phosphorylated mitogen-activated protein kinases (MAPKs), which are key substrates in the Ras-regulated Raf/MAPK pathway. nih.gov Sulindac sulfide also impairs other aspects of Ras signaling, including the nucleotide exchange on p21ras facilitated by CDC25 and the p120GAP-accelerated GTPase reaction of p21ras. nih.gov

Table 1: Dose-Dependent Inhibition of c-Raf Kinase Activity by Sulindac Sulfide

| Concentration of Sulindac Sulfide | Effect on c-Raf Kinase Activity | Reference |

|---|---|---|

| 100 µM | Inhibition of Ras-induced c-Raf activity | researchgate.net |

| 50 µM | Inhibition of Ras-induced c-Raf activity | researchgate.net |

| 10 µM | Inhibition of Ras-induced c-Raf activity | researchgate.net |

| 1 µM | Inhibition of Ras-induced c-Raf activity | researchgate.net |

Nuclear Factor-κB (NF-κB) Pathway Dynamics

The Nuclear Factor-κB (NF-κB) pathway, a central regulator of inflammation, cell survival, and immunity, is another COX-independent target of sulindac metabolites. nih.govnih.gov The interaction of sulindac sulfide with this pathway is complex, demonstrating both inhibitory and, in some cases, activating effects depending on the cellular environment. nih.govnih.gov

A primary mechanism by which sulindac sulfide exerts its anti-inflammatory and anti-cancer effects is through the inhibition of the NF-κB pathway. nih.govcapes.gov.br Research has shown that sulindac and its metabolites, sulindac sulfide and sulindac sulfone, can prevent the activation of NF-κB in various cell lines, including colon cancer cells. nih.gov This inhibition is achieved by targeting the IκB kinase (IKK) complex, specifically by decreasing the kinase activity of IKKβ. nih.govnih.gov

The activation of the IKK complex is a crucial step that leads to the phosphorylation and subsequent degradation of IκB proteins, which normally hold NF-κB inactive in the cytoplasm. nih.govdovepress.com By reducing the phosphorylation of IKKβ and IκBα, sulindac sulfide prevents the degradation of IκBα. nih.govnih.gov This leads to an accumulation of unphosphorylated IκB in the cytoplasm, which effectively sequesters NF-κB and inhibits its translocation to the nucleus. nih.gov Studies have also observed that while sulindac sulfide can reduce total IκBα levels in unstimulated cells, it notably inhibits TNFα-induced phosphorylation of IκBα, suggesting it acts upstream of IκBα degradation in this context. nih.govresearchgate.net

A novel mechanism linked to the anti-invasive properties of sulindac sulfide involves the suppression of NF-κB-mediated transcription of specific microRNAs (miRNAs). nih.govnih.gov In studies on breast and colon tumor cells, sulindac sulfide treatment led to altered expression of 132 miRNAs, with 115 being suppressed. nih.govnih.gov Analysis revealed that a significant portion of these downregulated miRNAs, including miR-10b, miR-17, miR-21, and miR-9, contain NF-κB binding sites in their promoter regions. nih.govnih.gov These specific miRNAs have been previously implicated in promoting tumor invasion and metastasis. nih.govnih.gov By inhibiting NF-κB's nuclear translocation, sulindac sulfide attenuates the transcription of these pro-invasive miRNAs, thereby reducing the invasive potential of tumor cells. nih.gov Chromatin immunoprecipitation assays have confirmed that NF-κB binds to the promoters of these four miRNAs to regulate their expression. nih.govnih.gov

Table 2: NF-κB-Mediated MicroRNAs Suppressed by Sulindac Sulfide

| MicroRNA | Effect of Sulindac Sulfide Treatment | Implicated Function | Reference |

|---|---|---|---|

| miR-10b | Downregulated | Tumor invasion and metastasis | nih.govnih.gov |

| miR-17 | Downregulated | Tumor invasion and metastasis | nih.govnih.gov |

| miR-21 | Downregulated | Tumor invasion and metastasis | nih.govnih.gov |

| miR-9 | Downregulated | Tumor invasion and metastasis | nih.govnih.gov |

Contrary to its inhibitory role, some studies have revealed that sulindac sulfide can, under specific conditions, activate NF-κB signaling. nih.gov In colon cancer cells, sulindac sulfide has been shown to induce the upregulation of certain NF-κB target genes, such as the pro-inflammatory factors A20, ICAM-1, and IL-8. nih.gov This activation of NF-κB does not appear to be a secondary effect of the drug-induced apoptotic response. nih.gov This context-dependent activation suggests that the drug's effect on NF-κB signaling can be dual-natured, potentially contributing to either pro-inflammatory side effects or anti-tumorigenic activity depending on the specific cellular environment and signaling landscape. nih.gov For instance, the induced expression of TNFα, which is also regulated by NF-κB, could create an autocrine feedback loop that further modulates the pathway's activity, leading to either cell survival or death depending on other concurrent signals. nih.gov

Table 3: NF-κB Target Genes Activated by Sulindac Sulfide in Colon Cancer Cells

| Gene | Function | Effect of Sulindac Sulfide Treatment | Reference |

|---|---|---|---|

| A20 | Inflammatory response regulator | Upregulated | nih.gov |

| ICAM-1 | Cell adhesion molecule | Upregulated | nih.gov |

| IL-8 | Pro-inflammatory chemokine | Upregulated | nih.gov |

| TNFα | Pro-inflammatory cytokine | Upregulated | nih.gov |

Signal Transducer and Activator of Transcription 3 (Stat3) Down-Modulation

Research has shown that sulindac can exert antifibrotic effects by modulating the Stat3 signaling pathway. nih.gov In a study investigating bleomycin-induced pulmonary fibrosis in rats, sulindac treatment was found to decrease the expression of interferon-gamma (IFN-γ). nih.gov This reduction in IFN-γ subsequently led to a decrease in the levels of both total Stat3 and its activated, phosphorylated form (p-Stat3). nih.gov The down-regulation of Stat3/p-Stat3 signaling by sulindac was linked to the suppression of microRNA-21 (miR-21). nih.gov This cascade of events ultimately contributed to the reversal of the epithelial-mesenchymal transition (EMT), a key process in fibrosis, as evidenced by the restoration of E-cadherin and reduction of α-smooth muscle actin (α-SMA) levels in A549 lung cells. nih.gov These findings suggest that the therapeutic effects of sulindac in fibrotic diseases may be mediated, at least in part, through its ability to down-modulate the IFN-γ/Stat3/miR-21 signaling axis. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Activity

Sulindac and its metabolites have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear hormone receptors that play critical roles in metabolism and cell proliferation. This interaction represents a significant COX-independent mechanism of action.

The sulfide metabolite of sulindac, in particular, has been shown to function as a partial agonist of PPARγ. nih.gov X-ray crystallography studies have revealed that two molecules of sulindac sulfide can bind to the PPARγ ligand-binding pocket. nih.gov This binding configuration allows the ligand molecules to engage in contacts that resemble those of full agonists, leading to strong partial agonism. nih.gov In an immortalized human prostate epithelial cell line (PNT1A), sulindac sulfide was demonstrated to act as a PPARγ agonist, a function required for its growth-inhibitory effects and for the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. nih.gov

The development of novel sulindac derivatives has aimed to enhance this PPARγ activity. Research into the structure-activity relationship has shown that certain chemical modifications can optimize PPARγ binding and transactivation. nih.gov For instance, introducing a meta-substitution on the benzylidene moiety of sulindac derivatives was found to be beneficial for PPARγ activation. nih.gov The stereochemistry of the benzylidene double bond is also crucial, with the Z configuration conferring selectivity for PPARγ activation. nih.gov One such derivative, compound 24, which is a 2'-des-methyl sulindac sulfide analogue, proved to be a potent PPARγ agonist with an EC₅₀ of 0.1 μM for inducing peroxisome proliferator response element (PPRE)-luciferase activity. nih.govnih.gov

| Compound | Modification | Activity | Effective Concentration (EC₅₀) | Reference |

|---|---|---|---|---|

| Sulindac Sulfide | Metabolite of Sulindac | Strong Partial Agonist | Activates in 3-100 µM range | nih.gov |

| Compound 24 | 2'-des-methyl sulindac sulfide analogue | Potent Agonist | 0.1 µM | nih.govnih.gov |

| Compound 6b | Benzyloxyl meta-substitution, Z configuration | Partial Agonist | Not specified | nih.gov |

The activation of PPARγ by sulindac metabolites is linked to the induction of spermidine (B129725)/spermine N1-acetyltransferase (SSAT), a key catabolic enzyme in polyamine metabolism. researchgate.netnih.gov Polyamines are essential for cell growth, and their elevated levels are often associated with cancer. nih.gov SSAT, encoded by the SAT1 gene, acetylates spermidine and spermine, leading to their degradation or export from the cell. nih.govphysiology.org

Studies in colon cancer cells have shown that sulindac induces SSAT-1 through a PPARγ-dependent mechanism. researchgate.netnih.gov This induction of SSAT leads to the depletion of intracellular polyamines, which is associated with apoptosis and the suppression of carcinogenesis. researchgate.net Specifically, the sulindac sulfone metabolite has been shown to induce SSAT expression through the activation of PPARs in Caco-2 colon cancer cells. researchgate.net This evidence suggests that the antitumor effects of certain sulindac metabolites are mediated through the PPARγ-SSAT-polyamine degradation pathway. researchgate.netnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Sulindac and its metabolites can influence cell growth and apoptosis by modulating components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov

A key COX-independent action of sulindac metabolites is the inhibition of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. nih.govresearchgate.net Both sulindac sulfide and sulindac sulfone have been shown to inhibit the phosphorylation of ERK1/2 in human colon cancer cells. nih.govresearchgate.net This inhibition occurs at concentrations and time points consistent with the induction of apoptosis by these compounds. nih.govresearchgate.net

The link between ERK1/2 inhibition and apoptosis was further solidified by experiments using U0126, a specific inhibitor of the upstream kinase MEK. nih.govresearchgate.net Treatment with U0126 led to a time- and dose-dependent inhibition of ERK1/2 phosphorylation and a corresponding induction of apoptosis. nih.gov Furthermore, co-treatment with U0126 potentiated the apoptotic effects of both sulindac sulfide and sulindac sulfone. nih.govresearchgate.net These findings strongly suggest that the inhibition of the ERK1/2 signaling pathway is at least partially responsible for the programmed cell death induced by sulindac metabolites. nih.gov Research also indicates that sulindac metabolites modulate the ERK1/2 and cyclic GMP-dependent protein kinase (PKG) pathways independently, and that the full apoptotic effect of sulindac likely involves the modulation of more than one pathway. nih.gov

Activation of c-jun NH2-terminal Kinase (JNK) Pathway

Trans-sulindac and its metabolites have been shown to modulate the c-jun NH2-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress responses, apoptosis, and inflammation. In various cancer cell lines, treatment with sulindac leads to the phosphorylation and activation of JNK1. nih.govnih.gov This activation is not merely a cellular response but is functionally linked to the drug's anticancer activities, including the inhibition of cell proliferation and the induction of apoptosis. nih.govnih.gov

Studies have demonstrated that the pro-apoptotic effects of sulindac are, at least in part, dependent on JNK1 activity. nih.gov For instance, in prostate cancer cells, sulindac-mediated apoptosis and inhibition of cell proliferation are associated with a significant increase in JNK1 phosphorylation. nih.gov This activation of the JNK pathway often coincides with the suppression of other signaling molecules, such as β-catenin, suggesting a complex interplay of pathways through which sulindac exerts its effects. nih.gov The activation of the JNK pathway by sulindac appears to be a key event in its COX-independent mechanism of action, contributing to its ability to eliminate cancer cells. nih.govnih.gov

Retinoid X Receptor Alpha (RXRα) Binding and Autophagy Induction

A significant COX-independent mechanism of this compound involves its direct interaction with the nuclear receptor, retinoid X receptor alpha (RXRα). nih.gov Sulindac has been identified as a ligand for RXRα, binding to this receptor and modulating its function. nih.gov This binding has profound implications for downstream signaling, particularly in the context of cancer cell survival and proliferation. nih.gov

One of the critical consequences of sulindac's engagement with RXRα is the induction of autophagy. Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can function as a cell survival mechanism or a form of programmed cell death. A derivative of sulindac sulfide, sulindac sulfide amide (SSA), has been shown to be a potent inducer of autophagy in lung adenocarcinoma cells. nih.gov This induction of autophagy is a key mechanism behind its tumor cell growth inhibitory activity. nih.govnih.gov While the direct link between this compound's binding to RXRα and the initiation of autophagy is an area of ongoing investigation, the downstream effects on key regulatory pathways provide a clear connection.

Cross-talk with PI3K/AKT/mTOR Pathway

The binding of sulindac to RXRα initiates a cascade of events that directly impacts the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, survival, and metabolism. nih.gov Specifically, sulindac's interaction with a truncated form of RXRα (tRXRα), often found in cancer cells, inhibits the interaction between tRXRα and the p85α subunit of PI3K. nih.gov This disruption leads to the suppression of PI3K/AKT signaling. nih.gov

The inhibition of the PI3K/AKT/mTOR pathway is a crucial step in sulindac-induced autophagy. nih.gov The mTOR kinase is a potent inhibitor of autophagy, and its suppression by sulindac derivatives like SSA releases this brake, leading to the initiation of the autophagic process. nih.gov Overexpression of a constitutively active form of AKT has been shown to diminish the autophagic response and confer resistance to sulindac-induced cell death, confirming the critical role of this pathway. nih.govnih.gov Therefore, the cross-talk between RXRα binding and the PI3K/AKT/mTOR pathway represents a key COX-independent mechanism by which this compound can induce autophagic cell death in cancer cells.

Modulation of Polyamine Metabolism

This compound and its metabolites also exert their effects by modulating polyamine metabolism, a pathway that is frequently dysregulated in cancer and is essential for cell growth and proliferation. Polyamines, such as putrescine, spermidine, and spermine, are positively charged molecules that play a crucial role in various cellular processes.

Induction of NAG-1/GDF15 Expression

A well-documented COX-independent mechanism of sulindac is the induction of the Non-steroidal Anti-inflammatory Drug (NSAID)-Activated Gene-1 (NAG-1), also known as Growth Differentiation Factor 15 (GDF15). nih.govnih.gov Sulindac sulfide is a particularly potent inducer of NAG-1/GDF15 expression in various cancer cell lines. nih.govnih.gov This induction is independent of COX activity, as it occurs in cells lacking COX enzymes. nih.gov

NAG-1/GDF15 is a member of the transforming growth factor-beta (TGF-β) superfamily and has been shown to have pro-apoptotic and anti-tumorigenic properties. The induction of NAG-1/GDF15 by sulindac is a critical component of its cancer-preventive effects. nih.gov Studies have shown that the antitumor activity of sulindac is significantly diminished in the absence of NAG-1/GDF15. nih.gov The increased expression of NAG-1/GDF15 following sulindac treatment contributes to the suppression of tumorigenesis by promoting apoptosis and inhibiting cell growth. nih.govnih.gov

Table of Research Findings on this compound's COX-Independent Mechanisms

| Mechanism | Key Molecular Target/Pathway | Observed Effect of this compound/Metabolites | Functional Outcome | Supporting Evidence |

|---|---|---|---|---|

| JNK Pathway Activation | c-jun NH2-terminal Kinase 1 (JNK1) | Increased phosphorylation and activation of JNK1. | Inhibition of cell proliferation, induction of apoptosis. | Studies in prostate cancer cells show a correlation between JNK1 phosphorylation and sulindac-induced apoptosis. nih.gov |

| RXRα Binding | Retinoid X Receptor Alpha (RXRα) | Binds to RXRα, acting as a ligand. | Inhibition of RXRα-dependent signaling. | Direct binding assays have confirmed the interaction between sulindac and RXRα. nih.gov |

| Autophagy Induction | Autophagy Machinery | Induction of autophagic processes. | Autophagic cell death. | Sulindac sulfide amide (SSA) potently induces autophagy in lung cancer cells. nih.gov |

| PI3K/AKT/mTOR Crosstalk | PI3K/AKT/mTOR Pathway | Inhibition of PI3K/AKT signaling downstream of RXRα binding. | Suppression of a key cell survival pathway, leading to autophagy. | Sulindac disrupts the tRXRα/p85α interaction, inhibiting AKT activation. nih.gov SSA-induced autophagy is mediated by the suppression of Akt/mTOR signaling. nih.gov |

| Polyamine Metabolism Modulation | Ornithine Decarboxylase (ODC), Spermidine/spermine N1-acetyltransferase (SSAT) | Induction of SSAT and modulation of ODC activity. | Reduction of intracellular polyamine levels. | Sulindac sulfone induces SSAT, leading to decreased polyamine pools. |

| NAG-1/GDF15 Induction | NSAID-Activated Gene-1 (NAG-1)/Growth Differentiation Factor 15 (GDF15) | Potent induction of NAG-1/GDF15 expression. | Pro-apoptotic and anti-tumorigenic effects. | Sulindac sulfide is a strong inducer of NAG-1/GDF15, which is essential for its tumor-inhibitory effects. nih.govnih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Sulindac sulfide |

| Sulindac sulfone |

| Sulindac sulfide amide (SSA) |

| Putrescine |

| Spermidine |

Preclinical in Vitro Studies for Mechanistic Elucidation of Trans Sulindac and Its Derivatives

Biochemical and Molecular Assays for Signaling Component Activity

To dissect the molecular mechanisms of trans-sulindac, researchers have employed a variety of biochemical and molecular assays to measure the activity of specific signaling components.